

Red Mega 500 Performance in LOPAC Screening: A Technical Guide

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Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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Executive Summary & Core Value Proposition

Red Mega 500 (Sigma-Aldrich #56900) is a fluorescent probe engineered for high-throughput displacement assays. Its primary application is the rapid determination of drug-plasma protein binding (PPB), a critical pharmacokinetic parameter.

In screening the LOPAC (Library of Pharmacologically Active Compounds) 1280-compound library, Red Mega 500 demonstrates superior performance over traditional Equilibrium Dialysis (ED) and standard blue-shifted fluorescent probes by minimizing spectral interference and maximizing signal dynamic range.

Performance Snapshot (LOPAC Screen Data)

Metric	Performance Data	Benchmark/Significance
Z' Factor	0.69	>0.5 indicates an excellent, robust assay.
Interference Rate	0.63% (8/1280 compounds)	Significantly lower than UV/Blue assays (often >5%).
Hit Rate	7.7% (97 compounds)	Validated against known high-binders (e.g., COX inhibitors).
Signal Window	High (Bound vs. Unbound)	Driven by TICT mechanism (see Section 2).
Throughput	384-well / 1536-well compatible	<30 min read time vs. 12-48h for Equilibrium Dialysis.

Mechanism of Action: The "Turn-Off" Displacement Assay

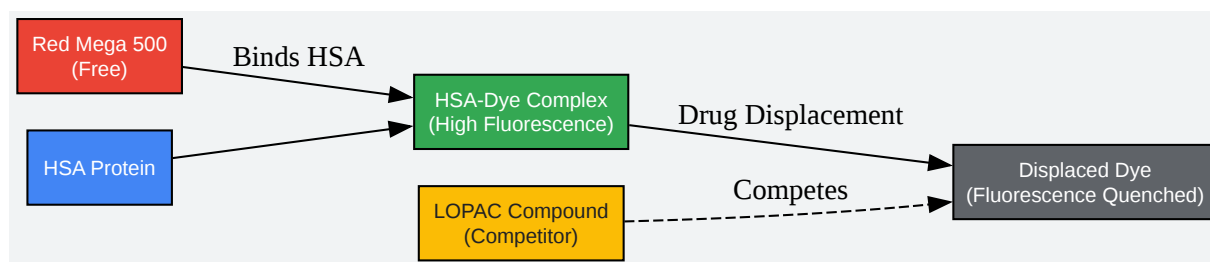
Red Mega 500 operates on a Twisted Intramolecular Charge Transfer (TICT) mechanism.^[1]

- Unbound State (Buffer): The dye undergoes non-radiative decay (TICT state), resulting in very low quantum yield (Dark).
- Bound State (HSA): Binding to HSA restricts molecular rotation, inhibiting the TICT state and causing a massive increase in fluorescence (Bright).
- Displacement (Drug): When a library compound competes for the HSA binding site, the dye is released into the buffer and fluorescence is quenched (Turn-Off).

Spectral Properties^{[1][2][3][4][5][6]}

- Excitation: 509–514 nm
- Emission: 532 nm^[1]
- Note on Naming: While branded "Red Mega," the emission at 532 nm places it in the yellow-green spectrum. However, this specific wavelength is sufficiently red-shifted to avoid the

intense blue autofluorescence (400–480 nm) common in small molecule libraries.



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Figure 1: The competitive displacement mechanism. Signal reduction correlates directly with the compound's affinity for HSA.

Comparative Performance Analysis vs. Equilibrium Dialysis (The Gold Standard)

Equilibrium Dialysis (ED) is the historical gold standard but suffers from low throughput.

- Speed: Red Mega 500 screens 1280 compounds in <1 hour. ED requires 12–48 hours to reach equilibrium.[2]
- Accuracy: Red Mega 500 IC₅₀ values correlate well with ED-derived K_d values (e.g., Naproxen IC₅₀ ~24 μM vs. ED K_d ~58 μM), making it a valid surrogate for primary screening.

vs. Fluorescence Polarization (FP) & Blue Probes

Many HTS assays use Dansyl probes (Blue/UV).

- Interference: The LOPAC library contains many compounds that autofluoresce in the blue region. Red Mega 500's detection at 532 nm bypasses the majority of this noise.
- False Positives: Only 0.63% of LOPAC compounds interfered with Red Mega 500, compared to higher rates in UV-excited assays.

LOPAC Screen Validation Data

In the validation study by McCallum et al., the assay successfully identified known high-binders within the LOPAC library:

- COX Inhibitors: Naproxen, Piroxicam (100% identification).[1]
- Kinase Inhibitors: Tyrphostins (High binding confirmed).
- False Negatives: Minimal. The assay tolerates 1% DMSO and detergents (NP-40), preventing compound aggregation that often plagues other fluorescence assays.

Validated Experimental Protocol

Objective: Screen small molecules for HSA binding using Red Mega 500.

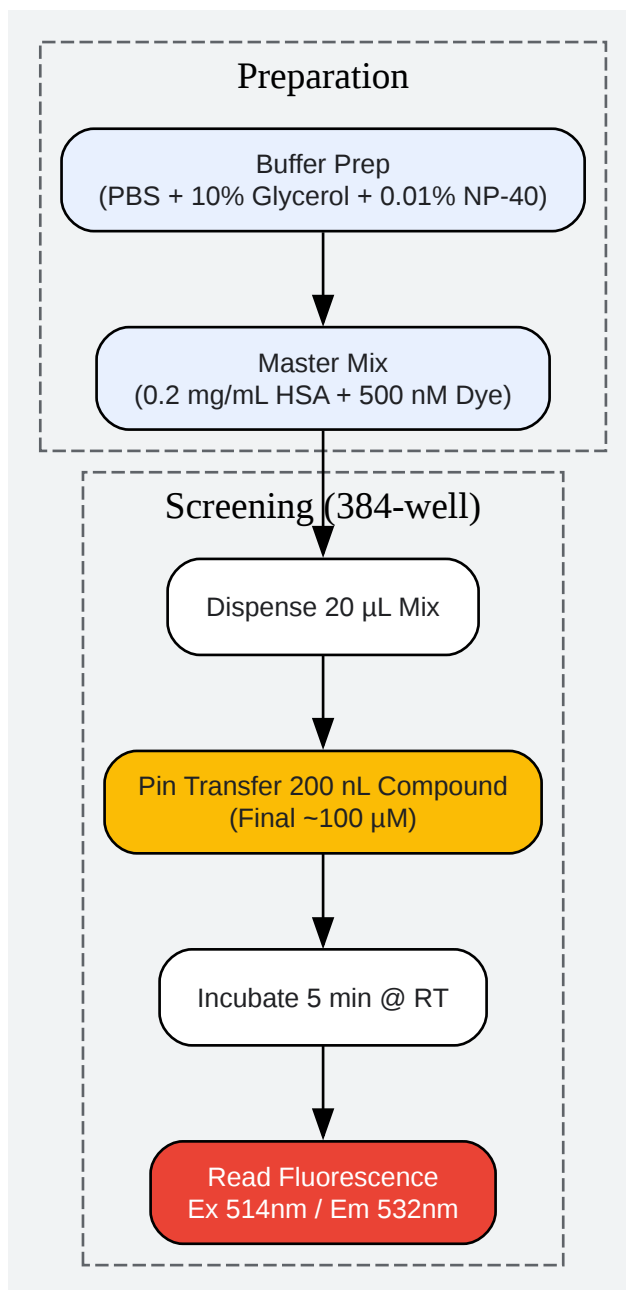
Reagents

- Probe: Red Mega 500 (Sigma #56900), 10 mM stock in DMSO.
- Protein: Human Serum Albumin (HSA), lyophilized powder (fatty acid free).[1]
- Buffer: PBS pH 7.2, 150 mM NaCl.
- Additives (Critical): 10% Glycerol (stabilizes HSA), 0.01% NP-40 (prevents aggregation).[1]

Workflow (384-well Format)

- Reagent Prep:
 - Prepare Assay Buffer: PBS + 10% Glycerol + 0.01% NP-40.[1]
 - Prepare HSA/Probe Mix: Dilute HSA to 0.2 mg/mL and Red Mega 500 to 500 nM in Assay Buffer.
- Plate Setup:
 - Dispense 20 μ L of HSA/Probe Mix into black 384-well flat-bottom plates.

- Control Wells: Include "No Compound" (Max Signal) and "Piroxicam 100 μ M" (Min Signal/Positive Control).
- Compound Addition:
 - Pin-transfer 200 nL of library compounds (10 mM stock) to achieve final concentration of \sim 100 μ M.
- Incubation:
 - Shake plate for 5 minutes at room temperature. (Equilibrium is rapid).
- Detection:
 - Read Fluorescence Intensity.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Excitation: 514 nm (Bandwidth 5 nm).[\[1\]](#)
 - Emission: 532 nm (Bandwidth 5 nm).[\[1\]](#)
 - Note: Adjust Gain to target \sim 50,000 RFU for Max Signal wells.



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Figure 2: Optimized high-throughput workflow for Red Mega 500 screening.

Trouble-Shooting & Optimization

- **Signal Stability:** The addition of 10% Glycerol is non-negotiable. Without it, HSA stability varies, leading to Z' factor degradation.

- Aggregation: If screening lipophilic libraries, 0.01% NP-40 is required to prevent false positives caused by compound aggregation quenching the dye.
- Inner Filter Effect: Highly colored compounds (e.g., deep reds/browns) may absorb at 514/532 nm. While rare (0.63% in LOPAC), these should be flagged by a counter-screen of the compound alone.

References

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